1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one
Description
1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl ring attached to an ethanone moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(3-morpholin-4-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-10(14)11-3-2-4-12(9-11)18(15,16)13-5-7-17-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNOXRJMJNAIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one typically involves the reaction of 3-(morpholine-4-sulfonyl)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ethanone moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one
- Molecular Formula : C₁₂H₁₅N₁O₄S
- Molecular Weight : 271.32 g/mol
- CAS Number : 1334149-55-1
Structure
The compound features a morpholine ring attached to a sulfonyl group and a phenyl group, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its role as a potential drug candidate due to its ability to inhibit specific biological targets.
Case Study: Inhibition of MmpL3
Research indicates that compounds similar to this compound can inhibit MmpL3, a protein associated with non-tuberculous mycobacterial infections. This inhibition could lead to the development of new treatments for these infections, showcasing the compound's therapeutic potential .
Material Science
The compound's unique structure allows for its use in synthesizing advanced materials, particularly conducting polymers.
Case Study: Conducting Polymers Synthesis
Studies have shown that morpholine derivatives can be utilized in the synthesis of conducting polymers. These polymers exhibit properties such as high electronic conductivity and thermal stability, making them suitable for applications in electronics and anti-corrosion coatings .
Chromatography
The compound can also be used in chromatographic techniques, particularly in the purification processes of biomolecules.
Data Table: Chromatographic Applications
| Application Area | Technique Used | Benefits |
|---|---|---|
| Biomolecule Purification | Phenyl Sepharose Column | High specificity and efficiency in separation |
| Drug Development | HPLC | Enhanced resolution of complex mixtures |
Mechanism of Action
The mechanism of action of 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one: Similar structure with a bromine atom.
1-[3-(morpholine-4-sulfonyl)phenyl]propan-1-one: Similar structure with a propanone moiety instead of ethanone.
Uniqueness
1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₂H₁₅N₁O₄S
- Molecular Weight : 295.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations indicate efficacy against various cancer cell lines, including breast and colon cancer, highlighting its role as a potential anticancer agent.
- Antimicrobial Effects : The compound has demonstrated activity against several bacterial strains, indicating its possible application as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes the differences in biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one | Bromo group substitution | Enhanced antimicrobial activity |
| 1-[3-(methylsulfonyl)phenyl]ethan-1-one | Methylsulfonyl instead of morpholine | Lower anti-inflammatory activity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Effects :
- Anticancer Activity :
- Antimicrobial Properties :
Q & A
Q. What synthetic modifications enhance the compound’s pharmacological profile while retaining target selectivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to improve metabolic stability. Replace morpholine with piperazine for altered pharmacokinetics. SAR studies guided by in vitro ADME (absorption, distribution, metabolism, excretion) assays optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
